molecular formula C16H18N2O4S B4746973 N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzamide

Cat. No. B4746973
M. Wt: 334.4 g/mol
InChI Key: ZHKOLOUNEBCNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-4-methoxybenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, making it a promising candidate for further investigation.

Mechanism of Action

ESI-09 works by inhibiting the activity of the epithelial sodium channel (ENaC), which plays an important role in the regulation of sodium transport in the body. By inhibiting ENaC, ESI-09 has been found to have significant effects on various physiological processes, including the regulation of blood pressure, the maintenance of fluid balance in the body, and the regulation of ion transport in the lungs.
Biochemical and Physiological Effects:
ESI-09 has been found to have significant effects on various biochemical and physiological processes, including the regulation of ion transport in the lungs, the regulation of blood pressure, and the regulation of fluid balance in the body. It has also been found to have significant effects on the proliferation of cancer cells and the migration of endothelial cells.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages for use in lab experiments, including its relatively low cost, high potency, and ease of synthesis. However, it also has several limitations, including its potential toxicity and the need for further investigation into its long-term effects on the body.

Future Directions

There are several potential future directions for research on ESI-09, including the investigation of its effects on other physiological processes, the development of new synthetic methods for its production, and the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further investigation is needed to determine the long-term effects of ESI-09 on the body and to optimize its use in lab experiments.

Scientific Research Applications

ESI-09 has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on various biochemical and physiological processes, including the inhibition of epithelial sodium channels, the regulation of endothelial cell migration, and the inhibition of the proliferation of cancer cells.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-17-23(20,21)15-10-6-13(7-11-15)18-16(19)12-4-8-14(22-2)9-5-12/h4-11,17H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKOLOUNEBCNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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